(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate
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Overview
Description
®-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.304 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-hydroxyethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted piperazine derivatives.
Scientific Research Applications
®-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-propanyl 3-(2-hydroxyethyl)-1-piperazinecarboxylate
- 1-Piperazinecarboxylic acid, 3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
Uniqueness
®-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the hydroxyethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a piperazine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- CAS Number : 57260-71-6
The compound features a piperazine ring, which is known for its diverse biological properties. The presence of the tert-butyl and hydroxyethyl groups enhances its solubility and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets by:
- Binding to Active Sites : It may inhibit or activate enzymes, influencing metabolic pathways.
- Receptor Interaction : It has shown potential as a ligand in receptor-ligand studies, particularly concerning neurotransmitter receptors, which may impact neurological functions.
Antimicrobial Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively combat Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations . The mechanism involves disruption of bacterial membrane potential, leading to cell death.
Anticancer Potential
Recent investigations into piperazine derivatives have suggested their potential in cancer therapy. For example, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis through mechanisms that may involve interaction with cellular signaling pathways . The unique structural features of this compound could enhance its efficacy as an anticancer agent.
Study on Antimicrobial Efficacy
A study focusing on the antibacterial properties of piperazine derivatives reported that certain compounds showed strong bactericidal activity against drug-resistant strains. The findings suggest that modifications in the piperazine structure can lead to enhanced antibacterial activity while maintaining selectivity over mammalian cells .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 44 | MRSA | 0.78 - 3.125 μg/mL |
Compound 44 | VREfm | 0.78 - 3.125 μg/mL |
Neuropharmacological Studies
Another area of research has investigated the effects of this compound on neurological functions. Initial findings indicate that it may influence neurotransmitter signaling pathways linked to mood regulation and cognitive functions. Ongoing studies aim to elucidate its mechanism of action in neurodegenerative disease models.
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-hydroxyethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQSSQQQKLJLPA-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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